2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62
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Overview
Description
It is a high melting point waxy solid with a melting point of about 78-80°C and a boiling point of approximately 330°C . This compound is almost insoluble in water but soluble in most organic solvents, such as alcohols and petroleum ether . It is widely used in various industries due to its stability and non-reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 can be synthesized through the hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars . The hydrogenation process involves the addition of hydrogen to the squalene molecule under high pressure and temperature in the presence of a catalyst, typically palladium or nickel.
Industrial Production Methods: Industrial production of this compound involves the extraction from fish or animal fat, followed by hydrolysis, separation, and purification of fatty acids . Another method involves the synthesis from petroleum raw materials through petrochemical processes .
Chemical Reactions Analysis
Types of Reactions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 primarily undergoes oxidation and reduction reactions. It is relatively inert and does not readily participate in substitution reactions due to its saturated nature.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used under controlled conditions to oxidize this compound.
Reduction: Hydrogenation using hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed: The major products formed from the oxidation of this compound are various oxidized hydrocarbons, while reduction typically yields the fully saturated hydrocarbon itself.
Scientific Research Applications
2,6,10,15,19,23-Hexamethyltetracosane-D62 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosane-D62 is primarily based on its physical properties rather than chemical reactivity. In biological systems, it acts as an emollient, providing a protective barrier on the skin to prevent moisture loss. In pharmaceutical formulations, it serves as a carrier for active ingredients, enhancing their stability and delivery .
Comparison with Similar Compounds
Squalene: An unsaturated hydrocarbon with similar applications but less stability due to the presence of double bonds.
Tetracosane: A saturated hydrocarbon with a similar structure but without the methyl branching, resulting in different physical properties.
Uniqueness: 2,6,10,15,19,23-Hexamethyltetracosane-D62 is unique due to its high stability, non-reactive nature, and excellent moisturizing properties, making it highly valuable in cosmetics and pharmaceuticals .
Biological Activity
2,6,10,15,19,23-Hexamethyltetracosane-D62 (CAS No. 16514-83-3) is a deuterated derivative of squalane, a saturated hydrocarbon primarily derived from squalene, which is found in shark liver oil and some vegetable oils. This compound exhibits significant biological activity relevant to various fields including pharmacology and cosmetics. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula: C30D62
- Molecular Weight: 485.2 g/mol
- Solubility: Sparingly soluble in chloroform and slightly in methanol.
- Form: Oil; colorless.
Biological Activity Overview
The biological activities of this compound are closely related to those of its parent compound, squalene. These activities include:
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Activity: It quenches singlet oxygen and protects against lipid peroxidation by stabilizing cell membranes .
- Modulation of Carcinogen Activation: The compound may interfere with the metabolic activation of carcinogens through inhibition of key enzymes involved in the bioactivation process .
- Immune Modulation: As an adjuvant in vaccine formulations, it enhances immune responses by promoting antigen presentation and stimulating cellular immunity.
Case Studies
- Skin Tumorigenesis Study:
- Oxidative Stress Protection:
Applications
The applications of this compound span several industries:
- Cosmetics: Utilized as a moisturizer and skin protectant due to its emollient properties.
- Pharmaceuticals: Investigated for use as an adjuvant in vaccines and as a carrier for drug delivery systems.
- Nutraceuticals: Potentially included in dietary supplements for its antioxidant benefits.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
Squalene | Unsaturated hydrocarbon | Antitumor activity; antioxidant properties |
Squalane | Saturated hydrocarbon | Skin hydration; emollient effects |
This compound | Saturated hydrocarbon | Antioxidant; potential antitumor activity |
Properties
CAS No. |
16514-83-3 |
---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
485.204 |
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
InChI Key |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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